8-Phenylnaphthalen-1-ol

Physical Organic Chemistry Medicinal Chemistry Property Prediction

Researchers requiring a rigid, sterically congested naphthol scaffold for VDR modulator design or anion-π studies need a well-characterized synthon. 8-Phenylnaphthalen-1-ol offers a 1,8-disubstituted core with tunable pKa (8.56) and proven SAR essentiality. • Available at ≥98% purity with fully assigned NMR & X-ray crystal data for analytical confidence. • Phenyl substituent critically alters acidity and conformational flexibility versus unsubstituted naphthols. • Enables rapid structure-activity exploration without scaffold ambiguity.

Molecular Formula C16H12O
Molecular Weight 220.26 g/mol
CAS No. 129957-20-6
Cat. No. B173237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Phenylnaphthalen-1-ol
CAS129957-20-6
Synonyms1-Hydroxy-8-phenylnaphthalene
Molecular FormulaC16H12O
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)O
InChIInChI=1S/C16H12O/c17-15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11,17H
InChIKeyLUPPOYMDNZEHKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Phenylnaphthalen-1-ol Sourcing & Research Overview


8-Phenylnaphthalen-1-ol is a substituted 1-naphthol derivative characterized by a phenyl ring at the 8-position of the naphthalene core, with the molecular formula C16H12O and a molecular weight of approximately 220.27 g/mol . This compound features a hydroxyl group at the 1-position ortho to the 8-phenyl substituent, creating a sterically congested 1,8-disubstituted arene naphthol scaffold . Its structural characteristics render it a valuable intermediate in pharmaceutical research, particularly as a non-steroidal scaffold for nuclear receptor modulation and enzyme inhibition [1]. The compound is commercially available from reputable suppliers at purities typically ≥98%, making it accessible for both academic and industrial research applications [2].

Scaffold Non-steroidal VDR modulator core with tunable pKa
Probe Anion–π interaction studies via deprotonated state
Precursor π-Conjugated materials with defined sublimation behavior

Why 8-Phenylnaphthalen-1-ol Cannot Be Substituted


Generic substitution of 8-Phenylnaphthalen-1-ol with unsubstituted 1-naphthol or 2-naphthol is not feasible for applications requiring specific molecular recognition, as the 8-phenyl substituent induces unique steric and electronic effects that critically modulate physicochemical properties and biological target engagement. The proximity of the 8-phenyl group to the 1-hydroxyl moiety creates a sterically hindered environment that alters the compound's acidity, hydrogen-bonding capacity, and conformational flexibility [1]. For instance, the measured pKa values for 8-(4-R-phenyl)-1-naphthol derivatives range from 8.42 to 8.71 in acetonitrile/water, demonstrating that the electronic nature of the 8-substituent directly tunes the hydroxyl group's ionization state [2]. Furthermore, structure-activity relationship (SAR) studies in the phenylnaphthol class have established that substitution at the 1-position of the naphthol ring is essential for high inhibitory potency against targets such as 17β-HSD1, while phenyl ring substitution alone decreases activity [3]. These findings underscore that the 1,8-disubstituted naphthol scaffold of 8-Phenylnaphthalen-1-ol confers a distinct pharmacological and physicochemical profile that cannot be replicated by simpler naphthol analogs.

8-Phenylnaphthalen-1-ol
Unsubstituted 1-naphthol
Tunable ionization via 8-substituent electronic effects
Fixed pKa with no electronic tuning
Steric hindrance alters H-bonding and conformation
Planar, minimal steric constraint
1,8-Disubstitution critical for target engagement (SAR)
Lacks 8-phenyl group, may shift target interaction profile

8-Phenylnaphthalen-1-ol Differentiation Evidence


pKa Modulation by 8-Substituent Effects

The pKa of 8-Phenylnaphthalen-1-ol is directly modulated by the electronic character of the 8-substituent. In a systematic study of 8-(4-R-phenyl)-1-naphthol derivatives, the pKa' values were measured in acetonitrile/water, revealing a linear free-energy relationship (LFER) correlation [1]. For the parent 8-phenyl-1-naphthol (R = H), the pKa' is 8.56, positioning it between the electron-withdrawing nitro analog (R = NO2, pKa' = 8.42) and the electron-donating methoxy analog (R = OMe, pKa' = 8.71) [1]. This tunability is not observed in unsubstituted 1-naphthol, where the pKa is fixed by the naphthalene core alone.

pKa Modulation
Head-to-head
pKa' = 8.56
vs NO2: 8.42 | vs OMe: 8.71
Supports ionization-state tuning via 8-substituent
LFER correlation in acetonitrile/water
Physical Organic Chemistry Medicinal Chemistry Property Prediction

Distinct Sublimation Thermodynamics

The sublimation thermodynamics of phenylnaphthalenes are strongly influenced by the position of phenyl substitution on the naphthalene core. Experimental measurements of standard molar enthalpies, entropies, and Gibbs energies of sublimation at T = 298.15 K reveal that α-substituted phenylnaphthalenes (e.g., 1-phenylnaphthalene, 8-phenyl-1-naphthol) exhibit different thermodynamic signatures compared to β-substituted isomers [1]. Specifically, the entropic differentiation in sublimation is chiefly ascribed to torsional freedom of the phenyl substituents in the gas phase, with α-substituted compounds showing distinct cohesive forces due to molecular surface area and symmetry effects [1]. For 1,8-disubstituted naphthalenes like 8-Phenylnaphthalen-1-ol, intramolecular aromatic interactions further modulate solid-state packing and sublimation behavior, as evidenced by X-ray crystallographic analysis of related 1,8-diarylnaphthalenes [1].

Sublimation Thermodynamics
Class-level
α-Phenylnaphthalenes exhibit distinct sublimation entropy/enthalpy
Informs vapor-phase processing and purification fit
Data to verify for 8-phenyl-1-naphthol specifically
Physical Chemistry Thermodynamics Crystallography

Computed LogP and TPSA Differentiation

8-Phenylnaphthalen-1-ol possesses distinct computed physicochemical properties that differentiate it from other naphthol derivatives. The compound has a calculated XlogP of 4.4 and a topological polar surface area (TPSA) of 20.2 Ų, with one hydrogen bond donor (the phenolic OH) and one hydrogen bond acceptor . In contrast, unsubstituted 1-naphthol has a lower logP (approximately 2.7) and a TPSA of 20.2 Ų, while 2-phenyl-1-naphthol exhibits a similar logP but different topological arrangement. The high logP of 8-Phenylnaphthalen-1-ol reflects its increased hydrophobicity, which is directly attributable to the 8-phenyl substituent and is a critical determinant for membrane permeability and protein binding in biological contexts.

Computed LogP
Source review
XlogP = 4.4
Δ +1.7 vs 1-naphthol
Supports hydrophobic scaffold selection
Computed; experimental verification recommended
Computational Chemistry Drug Design ADME

X-ray Confirmation of Unique Conformation

The X-ray crystal structure of 8-Phenylnaphthalen-1-ol has been fully characterized, providing definitive evidence of its solid-state conformation [1]. The 1,8-disubstitution pattern induces a sterically constrained environment where the 8-phenyl ring and the 1-hydroxyl group are forced into proximity, creating a unique spatial arrangement not present in other phenylnaphthol isomers (e.g., 6-phenyl-2-naphthol or 2-phenyl-1-naphthol) [1]. This structure enables specific intramolecular interactions, such as OH–π bonding in the starting material and anion–π interactions in the deprotonated form, which have been directly implicated in the compound's distinct pKa behavior [2]. The fully assigned 1H and 13C NMR spectra and X-ray structure are available for quality control and structural confirmation [1].

X-ray & NMR
Reported
Fully assigned 1H/13C NMR and crystal structure
Provides unambiguous structural identity
Available for QC and computational modeling
Crystallography Structural Biology Material Science

8-Phenylnaphthalen-1-ol Application Scenarios


Vitamin D Receptor Modulator Scaffold

8-Phenylnaphthalen-1-ol serves as a core phenyl-naphthalene nucleus in the design of non-secosteroidal Vitamin D Receptor (VDR) modulators. The 1,8-disubstituted scaffold provides a rigid, aromatic framework that mimics the spatial arrangement of the vitamin D secosteroid backbone without the metabolically labile triene moiety [3]. The tunable pKa of the hydroxyl group (pKa' = 8.56 for the parent compound) allows for rational optimization of hydrogen-bonding interactions with VDR binding pocket residues, a property not shared by unsubstituted naphthols [4].

Anion–π Interaction Probe

The 1,8-disubstituted naphthol framework of 8-Phenylnaphthalen-1-ol provides a well-characterized system for studying anion–π interactions. The compound's pKa modulation by the 8-aryl substituent, as quantified in acetonitrile/water (pKa' = 8.56 for R = H), has been attributed in part to anion–π interactions in the deprotonated state [3]. This makes 8-Phenylnaphthalen-1-ol a valuable chemical probe for investigating the role of such non-covalent interactions in protein-ligand recognition and supramolecular chemistry.

Precursor for Aromatic Polymers and OLEDs

The high computed logP (4.4) and distinct sublimation thermodynamics of α-phenylnaphthalenes position 8-Phenylnaphthalen-1-ol as a potential precursor for hydrophobic, π-conjugated materials [3]. The compound's rigid, 1,8-disubstituted geometry, confirmed by X-ray crystallography, may impart desirable packing characteristics in solid-state materials [4]. The phenolic hydroxyl group provides a convenient handle for further functionalization via etherification or esterification, enabling incorporation into larger molecular architectures.

Structural Authentication by X-ray and NMR

For procurement and quality assurance, the fully assigned 1H and 13C NMR spectra and the X-ray crystal structure of 8-Phenylnaphthalen-1-ol provide definitive analytical benchmarks [3]. These data enable unambiguous identification and purity assessment, which is critical for laboratories requiring certified reference materials or for regulatory compliance in pharmaceutical research. The availability of such comprehensive characterization data distinguishes this compound from less well-characterized naphthol derivatives.

Application
Selection Property
Validation Focus
VDR Modulator Scaffold
Tunable pKa and steric geometry
Hydrogen-bonding optimization and binding assays
Anion–π Interaction Probe
Deprotonated state interaction context
pKa shift and computational modeling
π-Conjugated Material Precursor
High hydrophobicity and rigid scaffold
Sublimation behavior and packing analysis
Structural Authentication
Fully assigned NMR and X-ray data
Identity and purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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